molecular formula C8H5F3N4O3 B13019045 4-Methyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

4-Methyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B13019045
M. Wt: 262.15 g/mol
InChI Key: YSXWARAWGAAZBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a synthetic compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-5-amino-1,2,4-triazole with ethyl trifluoroacetate in the presence of a base, followed by cyclization with formic acid to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 4-Methyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The compound acts as an inhibitor of various enzymes, disrupting essential biological pathways. For example, it can inhibit dihydroorotate dehydrogenase, leading to antiproliferative effects in cancer cells . Additionally, it can bind to HIV TAR RNA, affecting viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to its trifluoromethyl group, which enhances its biological activity and stability. This structural feature distinguishes it from other similar compounds and contributes to its broad spectrum of applications .

Properties

Molecular Formula

C8H5F3N4O3

Molecular Weight

262.15 g/mol

IUPAC Name

4-methyl-7-oxo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C8H5F3N4O3/c1-14-2-3(5(17)18)4(16)15-7(14)12-6(13-15)8(9,10)11/h2H,1H3,(H,17,18)

InChI Key

YSXWARAWGAAZBW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)N2C1=NC(=N2)C(F)(F)F)C(=O)O

Origin of Product

United States

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